REACTION_CXSMILES
|
[CH2:1]([N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:13][CH2:14][N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=[O:18])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4]C(O)=O.[C:28](CN(CC(=O)NC)CCN(CCN(CC(O)=O)CC(=O)NC)CC(O)=O)(O)=O.C(CN(CC(O)=O)CCNCC(O)=O)(O)=O.C(CN(CC(O)=O)CCN(CCN(CC(O)=O)CC(O)=O)[C@H](C(O)=O)CCC(O)=O)(O)=O.CC(OC(=O)[C@H](CCC(O)=O)N(CCN(CC(OC(C)(C)C)=O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)(C)C.N[C@H](C(O)=O)CCCCN.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.N1(CC(O)=O)CCNCCN(CC(O)=O)CCN(CC(O)=O)CC1.N1(CC(O)=O)CCCCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1.OC(C)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1>>[C:17]([CH2:16][N:15]([CH2:20][C:21]([OH:23])=[O:22])[C:14]1([CH3:28])[CH2:13][N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:1][CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4]1)([OH:19])=[O:18] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
N,N-Bis[2-[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]ethyl]L-glutamic acid 1-(1,1-dimethylethyl) ester N,N-bis[2-[bis(carboxymethyl)amino]ethyl]L-glutamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN(CCN([C@@H](CCC(=O)O)C(=O)O)CCN(CC(=O)O)CC(=O)O)CC(=O)O.CC(C)(C)OC([C@@H](N(CCN(CC(OC(C)(C)C)=O)CC(OC(C)(C)C)=O)CCN(CC(OC(C)(C)C)=O)CC(=O)OC(C)(C)C)CCC(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCN(CCN(CCN(CCCC1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)C
|
Name
|
benzo-DTPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dibenzo-DTPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenyl-DTPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenyl-DTPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyl-DTPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dibenzyl DTPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN(CCN(CC(=O)O)CCN(CC(NC)=O)CC(=O)O)CC(NC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN(CCNCC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CN(C1(CN(CCN(C1)CC(=O)O)CC(=O)O)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |